![molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9](/img/structure/B12662799.png)
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine
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Overview
Description
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure with a bromine atom at the 6-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction can be carried out under microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido derivatives, while oxidation and reduction reactions could modify the pyridine or phenyl rings .
Scientific Research Applications
Antiviral Properties
Research indicates that pyrano[2,3-b]pyridine derivatives, including 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine, exhibit antiviral activity. These compounds have been shown to inhibit the replication of various viruses. Specifically, studies have demonstrated that modifications in the chemical structure can enhance their efficacy against viral infections.
Compound | Virus Targeted | IC50 (µM) | Reference |
---|---|---|---|
This compound | Influenza A virus | 5.0 | |
6-Bromo derivatives | Hepatitis C virus | 3.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported significant activity against a range of bacterial and fungal strains.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4.0 | |
Escherichia coli | 8.0 | |
Candida albicans | 16.0 |
A study highlighted that the compound exhibited potent antimicrobial activity comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
Hep G2 (liver cancer) | 0.0158 | Induction of apoptosis | |
MCF7 (breast cancer) | 0.0001 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown significant anti-inflammatory effects in various in vitro models.
Inflammatory Model | Effect Observed | Reference |
---|---|---|
Lipopolysaccharide-stimulated macrophages | Reduced cytokine production | |
Carrageenan-induced paw edema | Decreased swelling |
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators, indicating potential therapeutic applications in inflammatory diseases.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives and bromo-substituted phenols. The development of new derivatives continues to be an area of active research, aiming to enhance biological activity and reduce toxicity.
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrano[2,3-b]pyridines demonstrated that structural modifications significantly improved antiviral potency against influenza viruses. The research involved synthesizing several derivatives and evaluating their effectiveness through plaque reduction assays.
Case Study 2: Anticancer Screening
In vitro testing on multiple cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values lower than those of conventional chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer drugs.
Mechanism of Action
The mechanism by which 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
Pyrano[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, which can exhibit varying biological activities.
Uniqueness
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyrano[2,3-b]pyridine core makes it a versatile compound for various applications .
Biological Activity
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound known for its diverse biological activities. This compound features a unique bicyclic structure that integrates both pyridine and pyrano rings, which contributes to its pharmacological potential. The following sections will explore the biological activity of this compound, including its anti-inflammatory, antiviral, and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN
- Molecular Weight : Approximately 290.15 g/mol
- Structural Features : The compound is characterized by a bromine atom at the 6-position of the pyridine ring and a phenyl group at the 2-position.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study :
A study demonstrated that this compound effectively reduced inflammation in animal models by decreasing levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α, which are key mediators in inflammatory responses .
2. Antiviral Properties
The antiviral activity of this compound has garnered attention due to its effectiveness against various viral strains. In vitro studies have shown that it can inhibit rhinovirus replication.
Mechanism of Action :
The compound likely exerts its antiviral effects by binding to viral enzymes, preventing their activity and thereby inhibiting viral replication .
3. Antimicrobial Effects
In addition to its anti-inflammatory and antiviral properties, this compound has demonstrated notable antimicrobial activity against several bacterial strains.
Antimicrobial Evaluation :
In vitro tests revealed that this compound had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The compound also showed significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds.
Properties
CAS No. |
102830-81-9 |
---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
HAWPOVRQHFBASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br |
Origin of Product |
United States |
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